5,7-Dichloroquinolin-8-yl 2-nitrobenzoate
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Overview
Description
5,7-Dichloroquinolin-8-yl 2-nitrobenzoate is a chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of two chlorine atoms on the quinoline ring and a nitrobenzoate ester group, making it a valuable intermediate in various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 2-nitrobenzoate typically involves the esterification of 5,7-dichloroquinolin-8-ol with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl 2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 5,7-Dichloroquinolin-8-yl 2-aminobenzoate, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5,7-Dichloroquinolin-8-yl 2-nitrobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl 2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which can further interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-8-hydroxyquinoline
- 5,7-Diiodo-8-hydroxyquinoline
- 5-Chloro-8-hydroxyquinoline
Uniqueness
5,7-Dichloroquinolin-8-yl 2-nitrobenzoate stands out due to its combination of the quinoline ring with the nitrobenzoate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-11-8-12(18)15(14-9(11)5-3-7-19-14)24-16(21)10-4-1-2-6-13(10)20(22)23/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGJBNLHGDQKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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